molecular formula C9H17NO3 B12980118 Rel-ethyl (1r,3r)-1-amino-3-ethoxycyclobutane-1-carboxylate

Rel-ethyl (1r,3r)-1-amino-3-ethoxycyclobutane-1-carboxylate

Cat. No.: B12980118
M. Wt: 187.24 g/mol
InChI Key: IAYJNFONYZQVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-ethyl (1r,3r)-1-amino-3-ethoxycyclobutane-1-carboxylate is a cyclobutane derivative with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an amino group and an ethoxy group attached to a cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-ethyl (1r,3r)-1-amino-3-ethoxycyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl 3-ethoxycyclobutanecarboxylate with an amine source under basic conditions to introduce the amino group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1r,3r)-1-amino-3-ethoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new cyclobutane derivatives with different functional groups.

Scientific Research Applications

Rel-ethyl (1r,3r)-1-amino-3-ethoxycyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-ethyl (1r,3r)-1-amino-3-ethoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Rel-ethyl (1r,3r)-1-amino-3-ethoxycyclobutane-1-carboxylate can be compared with other cyclobutane derivatives such as:

These compounds share similar structural features but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 1-amino-3-ethoxycyclobutane-1-carboxylate

InChI

InChI=1S/C9H17NO3/c1-3-12-7-5-9(10,6-7)8(11)13-4-2/h7H,3-6,10H2,1-2H3

InChI Key

IAYJNFONYZQVKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C1)(C(=O)OCC)N

Origin of Product

United States

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